molecular formula C11H10ClFO3 B1421207 3-Chloro-4-ethoxy-5-fluorocinnamic acid CAS No. 1017779-08-6

3-Chloro-4-ethoxy-5-fluorocinnamic acid

Cat. No. B1421207
M. Wt: 244.64 g/mol
InChI Key: FKKGAVCSYHKMOK-ONEGZZNKSA-N
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Description

3-Chloro-4-ethoxy-5-fluorocinnamic acid, also known as EFCA, is a chemical compound. Its IUPAC name is (2E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)-2-propenoic acid . The molecular weight of this compound is 244.65 .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethoxy-5-fluorocinnamic acid is 1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxy-5-fluorocinnamic acid is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Biodegradation and Environmental Impact

  • Biodegradation by Bacterial Strains : Rhodococcus sp. strain HZW-3 showed effective biodegradation of 4-fluorocinnamic acid (a compound structurally related to 3-Chloro-4-ethoxy-5-fluorocinnamic acid), degrading over 94.5% of the compound at a concentration of 500 mg/L within 24 hours (Ma Yu, 2013).
  • Treatment of Shock Loads in Biofilm Reactors : Bioaugmentation in a rotating biological contactor was effective for treating shock loadings of 4-fluorocinnamic acid, showing the potential for bioremediation of related compounds like 3-Chloro-4-ethoxy-5-fluorocinnamic acid (C. Amorim et al., 2013).

Chemical Synthesis and Analysis

  • Synthesis of Derivatives : Methyl 4-fluorocinnamate, a derivative of 4-fluorocinnamic acid, was synthesized using strongly acidic cationic exchange resin as a catalyst, indicating similar methodologies could be applicable for synthesizing derivatives of 3-Chloro-4-ethoxy-5-fluorocinnamic acid (C. Si, 2004).
  • Analytical Methodologies : High-performance liquid chromatography with electrochemical detection (HPLC-EC) has been utilized for the simultaneous determination of various compounds, including a derivative of 3-Chloro-4-ethoxy-5-fluorocinnamic acid in biological samples (M. Scheinin et al., 1983).

Health-Related Research

  • Antidepressant-like Effects : Ferulic acid (a compound structurally related to 3-Chloro-4-ethoxy-5-fluorocinnamic acid) demonstrated antidepressant-like effects in mice, suggesting potential neuropsychiatric applications for similar compounds (A. Zeni et al., 2012).
  • Antioxidant Activity : Studies on hydroxycinnamic acid derivatives like chlorogenic acid and ferulic acid have shown significant antioxidant properties, indicating that 3-Chloro-4-ethoxy-5-fluorocinnamic acid may also possess similar properties (Jin-Chun Cheng et al., 2007).

properties

IUPAC Name

(E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKGAVCSYHKMOK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-5-fluorocinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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